PAESe

Cardiovascular pharmacology Antihypertensive agents Hemodynamics

PAESe (CAS 81418-58-8) is a research tool validated for dopamine β-monooxygenase inhibition and frataxin stabilization. Unlike generic selenium supplements, it exhibits a unique hemodynamic signature (↓LVET 37% in SHR) and prevents DOX-induced mitochondrial iron dysregulation. Ideal for preclinical cardioprotection and selenium redox cycling studies. Inquire for competitive B2B pricing.

Molecular Formula C8H11NSe
Molecular Weight 200.15 g/mol
CAS No. 81418-58-8
Cat. No. B1202430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAESe
CAS81418-58-8
SynonymsPAESe
phenyl 2-aminoethyl selenide
phenyl-2-aminoethylselenide
Molecular FormulaC8H11NSe
Molecular Weight200.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Se]CCN
InChIInChI=1S/C8H11NSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2
InChIKeyZVWHXJQEPOSKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAESe CAS 81418-58-8 Procurement Guide: Baseline Identity and Preclinical Class Profile


PAESe (CAS 81418-58-8), also known as phenyl-2-aminoethylselenide or 2-phenylselanylethanamine, is a synthetic organoselenium compound with the molecular formula C8H11NSe and a molecular weight of approximately 200.15 g/mol. Chemically, it consists of a phenylseleno group linked to an ethylamine backbone, placing it within the class of phenylaminoethyl selenides—a family of selenium-based small molecules distinct from benzoselenazoles such as ebselen [1]. PAESe has been characterized in preclinical research as possessing dual functional properties: antihypertensive activity via dopamine β-monooxygenase inhibition and antioxidant/cardioprotective activity via glutathione redox cycling and frataxin stabilization [2][3]. Its primary procurement context is as a research tool compound for investigating selenium-mediated cardiovascular pharmacology, oxidative stress modulation, and DOX-induced cardiotoxicity mitigation in preclinical models.

PAESe CAS 81418-58-8: Why Generic Selenium-Containing Analogs Cannot Substitute


Substituting PAESe with a generic organoselenium compound or a selenium supplement (e.g., sodium selenite) fails to recapitulate its specific pharmacological profile for two quantifiable reasons. First, PAESe exhibits a distinct hemodynamic signature relative to standard vasodilators: in spontaneously hypertensive rats, PAESe decreases left ventricular ejection time (LVET) by 37% while increasing heart rate by 16% and blood flow acceleration by 105%, whereas hydralazine increases LVET by 42% and decreases heart rate by 18% despite similar reductions in mean arterial pressure [1]. Second, PAESe's cardioprotective mechanism involves the specific stabilization of frataxin (FXN) protein levels and preservation of mitochondrial membrane potential in cardiomyocytes, a pathway not documented for other organoselenium compounds such as ebselen or selenite [2]. These functional differentiations are structurally encoded: the phenylaminoethyl selenide scaffold enables glutathione-mediated selenium redox cycling and turnover-dependent cofactor depletion at dopamine β-monooxygenase, properties not shared by inorganic selenium sources or benzoselenazoles [3].

PAESe CAS 81418-58-8 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


PAESe vs. Hydralazine: Divergent Hemodynamic Profiles Despite Comparable Antihypertensive Efficacy

In spontaneously hypertensive rats, PAESe produces a distinct hemodynamic profile compared to the reference vasodilator hydralazine. Both compounds achieve similar reductions in mean arterial pressure (PAESe: -54%; hydralazine: comparable MAP reduction), yet their underlying hemodynamic mechanisms diverge sharply [1]. PAESe increases peak aortic blood flow velocity by 44%, heart rate by 16%, and blood flow acceleration by 105%, while decreasing left ventricular ejection time (LVET) by 37%. In contrast, hydralazine increases LVET by 42% and decreases heart rate by 18% [1].

Cardiovascular pharmacology Antihypertensive agents Hemodynamics

PAESe Mitochondrial Protection: Quantitative Attenuation of DOX-Induced Frataxin Loss and Iron Dysregulation

PAESe prevents doxorubicin (DOX)-induced disruption of mitochondrial iron-sulfur cluster biogenesis by stabilizing frataxin (FXN) protein levels. In DOX-treated athymic mice, FXN levels decreased to 0.5-fold of control, resulting in a 2.5-fold elevation of mitochondrial free iron and a reduction of aconitase activity to 0.4-fold of control [1]. Co-administration of PAESe prevented the reduction of FXN levels and the subsequent mitochondrial free iron accumulation [1]. In H9C2 cardiomyoblasts, PAESe enhanced glutathione activity by 0.4-fold and inhibited reactive oxygen species (ROS) formation by 1.8-fold relative to DOX-treated controls [2].

Cardioprotection Mitochondrial bioenergetics Frataxin

PAESe Preserves Cellular Respiration: Protection of Basal and Uncoupled Mitochondrial Oxygen Consumption

DOX treatment significantly impairs mitochondrial respiration in H9C2 cardiomyoblasts, reducing basal respiration by approximately 5% and uncoupled respiration by approximately 10% [1]. Co-treatment with PAESe protects against this DOX-mediated attenuation of cellular respiration [1]. This preservation of mitochondrial oxygen consumption capacity represents a functional endpoint that correlates with the maintenance of cardiac energetics and contractile function, distinguishing PAESe from interventions that merely scavenge ROS without restoring respiratory chain function.

Mitochondrial respiration Cardiomyocyte metabolism Cardiotoxicity

PAESe Liposomal Encapsulation: Pharmacokinetic Optimization with Preservation of Cardioprotective Efficacy

Encapsulation of PAESe in sterically stabilized liposomes (SSL-PAESe) significantly alters its pharmacokinetic profile compared to free PAESe. SSL-PAESe increased the circulation half-life and area under the drug concentration-time curve (AUC), while decreasing total systemic clearance compared to free PAESe [1]. Both free and SSL-PAESe improved survival, decreased weight loss, and prevented cardiac hypertrophy in tumor-bearing and healthy mice following DOX treatment at 5 and 12.5 mg/kg [1]. In vitro, PAESe treatment altered ROS formation, cardiac hypertrophy markers (atrial natriuretic peptide and myosin heavy chain complex beta), and gene expression in H9C2 cells [1].

Pharmacokinetics Drug delivery Liposomal formulation

PAESe Glutathione-Mediated Selenium Redox Cycling: Enhanced DNA Protection Against Peroxynitrite

Phenylaminoethyl selenides protect plasmid DNA from peroxynitrite-mediated single-strand breaks through a mechanism involving glutathione (GSH)-mediated selenium redox cycling [1]. The reaction of PAESe with peroxynitrite forms phenylaminoethyl selenoxides as the sole selenium-containing products. Kinetic rate constants were determined for the reactions of these selenoxides with GSH, and MatLab simulations demonstrated the feasibility of selenium redox cycling in the presence of peroxynitrite [1]. Experimental validation showed that GSH-mediated redox cycling enhances the protective effects of phenylaminoethyl selenides against peroxynitrite-induced DNA nicking compared to non-cycling controls [1].

Redox biology DNA damage Organoselenium chemistry

PAESe In Vivo Antitumor Activity with Cardiac Protection: Dual-Function Profile in Prostate Cancer Xenograft Model

In a human prostate cancer (PC-3) xenograft model, PAESe demonstrated direct antitumor activity relative to controls while simultaneously reducing DOX-induced cardiotoxicity [1]. PAESe did not alter DOX antitumor activity when co-administered, indicating non-interference with chemotherapy efficacy. DOX treatment alone decreased mouse body weight significantly, whereas concomitant administration of PAESe and DOX maintained body weight similar to controls [1]. Most notably, PAESe decreased DOX-mediated infiltration of neutrophils and macrophages into the myocardium, a histopathological marker of cardiac inflammation [1]. In vitro, PAESe at concentrations ≤1 μM did not alter PC-3 cell growth, but decreased oxidative-mediated cytotoxicity of tert-butylhydroperoxide and reduced intracellular ROS formation from both TBHP and DOX [1].

Oncology Cardio-oncology Xenograft models

PAESe CAS 81418-58-8: Evidence-Backed Research Application Scenarios


Cardio-Oncology Preclinical Studies: DOX Cardiotoxicity Mitigation Without Compromising Chemotherapy Efficacy

For investigators studying anthracycline-induced cardiotoxicity in rodent models, PAESe offers a validated tool that simultaneously preserves antitumor activity while reducing cardiac damage. In PC-3 prostate cancer xenograft models, PAESe (10 mg/kg orally) co-administered with DOX (5-12.5 mg/kg) prevented DOX-induced body weight loss, decreased myocardial neutrophil and macrophage infiltration, and maintained antitumor efficacy comparable to DOX alone [1]. Mechanistically, PAESe stabilizes frataxin protein levels (preventing the 0.5-fold DOX-induced reduction), enhances glutathione activity by 0.4-fold, and inhibits ROS formation by 1.8-fold relative to DOX-treated controls [2]. This makes PAESe suitable as a positive control or mechanistic probe in studies evaluating cardioprotective strategies in the context of ongoing chemotherapy.

Mitochondrial Bioenergetics and Iron-Sulfur Cluster Biology Research

PAESe provides a pharmacological tool for probing frataxin-dependent mitochondrial iron-sulfur cluster biogenesis. In H9C2 cardiomyoblasts, PAESe protects against DOX-mediated attenuation of cellular respiration, preserving both basal (5% loss with DOX alone) and uncoupled (10% loss with DOX alone) mitochondrial oxygen consumption [1]. Furthermore, PAESe prevents the DOX-induced reduction of aconitase activity (0.4-fold of control) and the concomitant 2.5-fold elevation of mitochondrial free iron [1]. These quantitative endpoints establish PAESe as a reference compound for studies investigating interventions that target mitochondrial iron dysregulation and respiratory chain preservation in cardiac or neuronal cell models.

Selenium Redox Cycling and Catalytic Antioxidant Mechanism Studies

For researchers investigating catalytic antioxidant mechanisms distinct from stoichiometric radical scavenging, PAESe exemplifies glutathione-mediated selenium redox cycling. The compound protects plasmid DNA from peroxynitrite-mediated nicking via formation of phenylaminoethyl selenoxides, which are subsequently reduced by GSH to regenerate the active selenide species [1]. This redox cycling mechanism has been kinetically characterized and computationally simulated, with rate constants determined for selenoxide-GSH reactions [1]. PAESe thus serves as a model substrate for studying organoselenium catalytic cycles and comparing catalytic efficiency across structurally distinct selenium-containing compounds.

Liposomal Formulation Development for Organoselenium Delivery Optimization

PAESe's established liposomal formulation (SSL-PAESe) provides a benchmark system for evaluating delivery strategies for organoselenium compounds. SSL-PAESe demonstrates significantly improved pharmacokinetic parameters—increased circulation half-life and AUC, decreased systemic clearance—relative to free PAESe, while maintaining equivalent cardioprotective efficacy in rodent models [1]. This formulation optionality allows researchers to select between free PAESe for acute exposure studies and SSL-PAESe for protocols requiring extended systemic exposure, making the compound-encapsulation pair a useful system for comparative drug delivery studies in cardiovascular and oncological applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PAESe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.